[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol
Overview
Description
“[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol” is a chemical compound that is of particular interest due to its unique biochemical properties . It serves as a precursor to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, have been synthesized and bio-assayed for their varied activity . The structure-activity relationship of the piperidones has been established . This review article describes up-to-date methodology for the synthesis of piperidone derivatives and their biological properties .Molecular Structure Analysis
The molecular formula of “[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol” is C12H17ClN2O . Its molecular weight is 240.73 .Chemical Reactions Analysis
Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, etc . The compounds bearing the piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized .Scientific Research Applications
Photocatalytic Degradation
[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol: has potential applications in photocatalytic processes. This compound can be used to enhance the photocatalytic degradation of pollutants. The interaction with conducting polymers like polypyrrole (PPy) and titanium dioxide (TiO2) can lead to an exchange that enhances the semiconductor’s surface alteration, decreasing the bandgap energy and improving the efficiency of photocatalytic degradation .
Electrochemical Energy Storage
This compound may also find use in the realm of electrochemical energy storage. Two-dimensional (2D) nanomaterials, which include manganese-based materials, have shown promise due to their unique physical, chemical, and electrochemical properties. The compound could potentially be integrated into such materials to enhance their performance in energy storage applications .
Oilfield Wastewater Treatment
In the treatment of oilfield wastewater, particularly for the removal of macromolecular contaminants, this compound could be utilized. Hierarchical MgAl hydrotalcite, which can be synthesized using similar compounds, shows high adsorption capacity for sulfonated lignite, a common pollutant in oilfield wastewater .
Advanced Textile Materials
Research has indicated the creation of materials that remain cooler than commercial fabrics when exposed to sunlight. A compound like [1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol could be used in the development of such advanced textiles, potentially improving their cooling properties and applications in clothing, building materials, car design, and food storage .
Drug Development
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in drug development. Compounds like [1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol can provide unique molecular motional and interaction profiles, which are critical for understanding protein function and aiding in the development of new drugs .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, to which this compound belongs, are present in more than twenty classes of pharmaceuticals . They are often used in drug design due to their ability to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from the properties of similar compounds that it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects .
properties
IUPAC Name |
[1-(2-amino-4-chlorophenyl)piperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-10-1-2-12(11(14)7-10)15-5-3-9(8-16)4-6-15/h1-2,7,9,16H,3-6,8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBDEYDDNCNVHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=C(C=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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